molecular formula C11H9Cl2F2NO B2373318 (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2320958-07-2

(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2373318
CAS No.: 2320958-07-2
M. Wt: 280.1
InChI Key: QWZJPTVKEXMZEQ-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of dichlorophenyl and difluoromethyl groups attached to an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
  • (2,5-Dichlorophenyl)(3-(trifluoromethyl)azetidin-1-yl)methanone

Uniqueness

(2,5-Dichlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F2NO/c12-7-1-2-9(13)8(3-7)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZJPTVKEXMZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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